Furfurylamine, N-ethyl-, hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and reagents. In the first paper, a nitro derivative of a naphtho-furan compound is synthesized and further reacted with hydrazine hydrate to form a carbohydrazide . This intermediate is then used to create Schiff bases, which are subsequently reacted with chloro acetyl chloride to yield azetidinone derivatives . This multi-step synthesis indicates the versatility of furan derivatives in forming various bioactive compounds.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The compounds discussed in the papers have additional functional groups attached to the furan ring, which can significantly alter their chemical and biological properties. For instance, the presence of a nitro group and a chloro-substituted phenyl group in the naphtho-furan compounds indicates a complex molecular structure that could be key to their antimicrobial and antioxidant activities .

Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse. In the second paper, ethyl 2-methylfuran-3-carboxylate undergoes chloroethylation, followed by alkylation with secondary amines . The compound also participates in the Michaelis-Becker and Arbuzov reactions, leading to the formation of various phosphorus-containing derivatives . These reactions demonstrate the reactivity of the furan ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Furfurylamine, N-ethyl-, hydrochloride are not directly discussed, the properties of related furan derivatives can be inferred. Furan derivatives typically exhibit significant biological activity, which is often related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can influence their reactivity, solubility, and stability. The antimicrobial and antioxidant activities of the synthesized naphtho-furan compounds suggest that these derivatives have promising physical and chemical properties for potential therapeutic applications .

Aplicaciones Científicas De Investigación

Biomass Conversion to Valuable Chemicals

- Furan Derivatives from Plant Biomass : Furfural and its derivatives, such as furfurylamine, are pivotal in converting plant biomass into valuable chemicals for the chemical industry. These compounds serve as alternative feedstocks, potentially replacing non-renewable hydrocarbon sources. Furan derivatives like 2,5-furandicarboxylic acid and 5-ethoxymethylfurfural are vital for producing polymers, fuels, and various chemicals, underscoring the role of furfurylamine in sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).

Catalysis and Chemical Transformations

- Catalytic Transformation to Cyclopentanones : Furfural and its derivatives, through catalytic processes, can be transformed into cyclopentanones, a class of compounds with wide commercial applications. This transformation is critical for producing compounds with commercial prospects, highlighting the versatility of furfurylamine derivatives in chemical synthesis (Dutta & Bhat, 2021).

Material Science and Engineering

- Advanced Materials from Furan Compounds : Furfural and its derivatives, including furfurylamine, play a significant role in the development of advanced materials. These compounds are used to synthesize monomers and polymers, contributing to the creation of new functional materials and fuels. The synthesis of furanic derivatives illustrates the potential of furfurylamine in creating sustainable materials and energy solutions (Esteban, Vorholt, & Leitner, 2020).

Environmental and Green Chemistry

- Green Chemistry and Solvent Selection : The dehydration of sugars to furfural derivatives emphasizes the importance of selecting environmentally benign solvents. This selection is crucial for increasing productivity while avoiding undesired side reactions, showcasing the relevance of furfurylamine in promoting green chemistry practices (Esteban, Vorholt, & Leitner, 2020).

Mecanismo De Acción

Target of Action

Furfurylamine, N-ethyl-, hydrochloride, also known as furfurylamine, is an aromatic amine . It is typically formed by the reductive amination of furfural with ammonia . The primary targets of furfurylamine are transaminases (TAms), which are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule .

Mode of Action

Furfurylamine interacts with its targets, the transaminases, in a process known as amination . This process involves the transfer of an amino group from a donor molecule to furfural, resulting in the formation of furfurylamine . This interaction results in changes to the furan ring, which is sensitive to reductive conditions .

Biochemical Pathways

The biochemical pathway affected by furfurylamine involves the conversion of furfurals into a number of valuable chemicals and fuels . This includes the production of furfurylamines by the selective reductive amination of furfurals . Furfurylamines have many applications, including as intermediates in the synthesis of pharmaceuticals such as antiseptic agents, antihypertensives, and diuretics .

Pharmacokinetics

The compound’s interaction with transaminases suggests that it may be metabolized by these enzymes

Result of Action

The result of furfurylamine’s action is the production of furfurylamines from furfurals . These furfurylamines have many applications, including as monomers in biopolymer synthesis and for the preparation of pharmacologically active compounds . The production of furfurylamines by the selective reductive amination of furfurals has received interest due to many potential applications .

Action Environment

The action of furfurylamine, N-ethyl-, hydrochloride is influenced by environmental factors. For example, the sensitivity of the furan ring to reductive conditions can affect the compound’s action . Additionally, the use of different amine donors can influence the amination process

Safety and Hazards

Direcciones Futuras

The efficient synthesis of bio-based amines, including furfurylamine, from biomass-based furan compounds has received extensive attention in recent years. The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are being studied and discussed in depth .

Propiedades

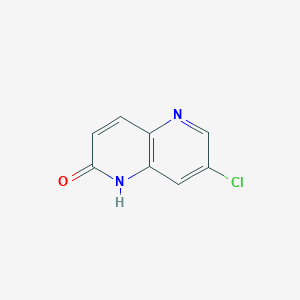

IUPAC Name |

ethyl(furan-2-ylmethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVVTOPMSFNWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]CC1=CC=CO1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furfurylamine, N-ethyl-, hydrochloride | |

CAS RN |

99357-37-6 | |

| Record name | Furfurylamine, N-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099357376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)